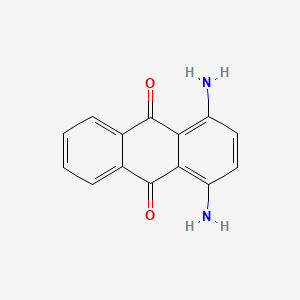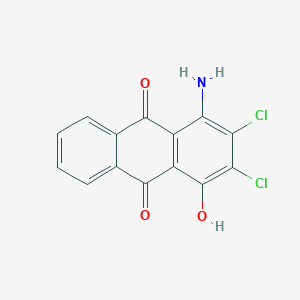
2-Chloroethyl aminoacetate hydrochloride
概要
説明
2-Chloroethyl aminoacetate hydrochloride is an organic compound with the molecular formula C4H9Cl2NO2. It is a derivative of amino acids and is characterized by the presence of both chloroethyl and aminoacetate groups. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
科学的研究の応用
2-Chloroethyl aminoacetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: It is used in the production of surfactants, dyes, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl aminoacetate hydrochloride typically involves the reaction of ethanolamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through a substitution mechanism where the hydroxyl group of ethanolamine is replaced by a chloroethyl group. The reaction conditions usually involve heating the reactants to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of ethanolamine and chloroacetic acid into the reactor, followed by the addition of hydrochloric acid. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.
化学反応の分析
Types of Reactions
2-Chloroethyl aminoacetate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The chloroethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out in an acidic medium at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in an inert atmosphere at low temperatures.
Major Products Formed
Substitution Reactions: Various amino and thio derivatives.
Oxidation Reactions: Nitro and nitroso derivatives.
Reduction Reactions: Ethyl derivatives.
作用機序
The mechanism of action of 2-Chloroethyl aminoacetate hydrochloride involves the alkylation of nucleophilic sites on biomolecules, such as DNA and proteins. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets and pathways involved include DNA alkylation and protein modification pathways.
類似化合物との比較
2-Chloroethyl aminoacetate hydrochloride can be compared with other similar compounds, such as:
2-Chloroethylamine hydrochloride: Similar in structure but lacks the aminoacetate group.
Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups and is used as a nitrogen mustard in chemotherapy.
2-Chloroethyl ethylamine hydrochloride: Similar in structure but contains an ethyl group instead of an aminoacetate group.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
特性
IUPAC Name |
2-chloroethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c5-1-2-8-4(7)3-6;/h1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAVNRWGVGTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



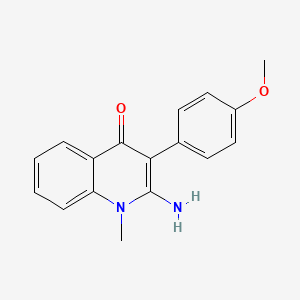

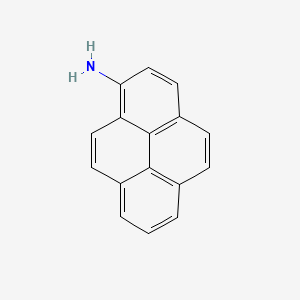

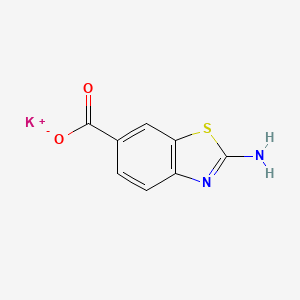
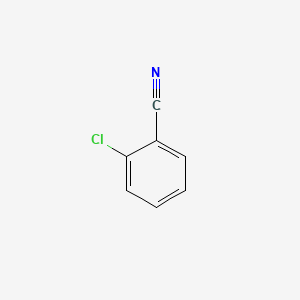
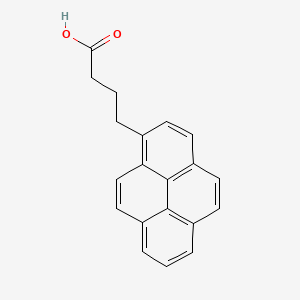
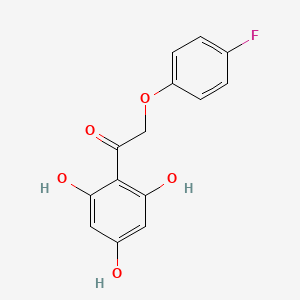
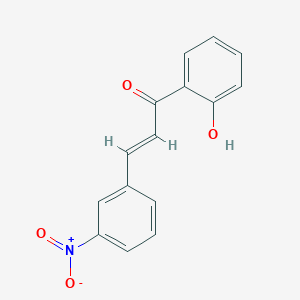
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide](/img/structure/B7737397.png)

